molecular formula C11H19N3O2 B7951037 Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate

Cat. No.: B7951037
M. Wt: 225.29 g/mol
InChI Key: PIZXVXBWKNYYQZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethylpropylhydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

ethyl 5-amino-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-5-16-10(15)8-6-9(12)14(13-8)7-11(2,3)4/h6H,5,7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZXVXBWKNYYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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